Pyridaben

描述

This compound has been reported in Ganoderma lucidum with data available.

This compound is an insecticide and acaricide that is effective against thrips, mites, aphids and leafhoppers. It can be used to treat insect infestations in citrus and other fruit orchards. It was discovered and introduced by Nissan Chemical Industries, Ltd and first marketed in Belgium in 1990. It has a low aqueous solubility, not considered particulatly volatile and, based on its chemical properties, is not expected to leach to groundwater. It is moderately toxic to mammals and not expected to bioaccumulate. It is highly toxic to most aquatic organisms and honey bees but less so to earthworms and birds. (L2092)

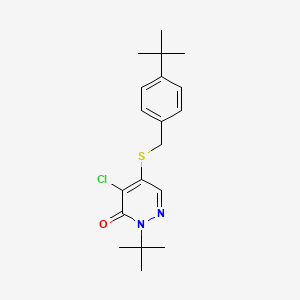

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFZBUWUXWZWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032573 | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 @ 20 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

96489-71-3 | |

| Record name | Pyridaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridaben [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111-112 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Pyridaben's Action on Mitochondrial Complex I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridaben, a potent acaricide and insecticide, exerts its biological effects through the specific and potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive technical overview of the molecular interactions and downstream cellular consequences of this inhibition. By disrupting the electron transport chain at a critical juncture, this compound triggers a cascade of events including the cessation of ATP synthesis and the overproduction of reactive oxygen species (ROS), ultimately leading to cellular demise. This document details the binding site of this compound within Complex I, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows.

Introduction

Mitochondrial Complex I is a cornerstone of cellular metabolism, initiating the electron transport chain (ETC) by oxidizing NADH and transferring electrons to ubiquinone.[1] This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthesis. Due to its essential role, Complex I is a key target for a variety of inhibitors, including the widely used pesticide, this compound.[2][3] Understanding the precise mechanism of this compound's action is crucial not only for appreciating its efficacy as a pesticide but also for its potential implications in toxicology and drug development, particularly in the context of neurodegenerative diseases where mitochondrial dysfunction is a known factor.[4][5]

Mechanism of Action of this compound on Mitochondrial Complex I

This compound functions as a powerful and specific inhibitor of mitochondrial Complex I.[6][7] Its mechanism of action can be dissected into its binding interaction with the complex and the subsequent biochemical ramifications.

Binding Site and Interaction

Structural studies have revealed that this compound binds to the ubiquinone-binding pocket of Complex I.[7][8] This pocket is a long channel situated at the interface of the PSST and 49-kDa subunits of the complex.[1][9] this compound acts as a competitive inhibitor, vying with the natural substrate, ubiquinone, for this binding site.[10] The binding of this compound is characterized by high affinity and is thought to involve interactions with key amino acid residues within this channel, effectively blocking the entry and reduction of ubiquinone.[7][8] Mutations in the PSST subunit of Complex I have been shown to confer resistance to this compound, providing direct evidence for its binding site and mechanism of action.[7][11]

Biochemical Consequences of Inhibition

The binding of this compound to Complex I instigates a series of detrimental biochemical events:

-

Inhibition of Electron Transport: By blocking the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone, this compound effectively halts the flow of electrons through the ETC.[3][12] This leads to a rapid suppression of mitochondrial respiration, as evidenced by a decrease in the oxygen consumption rate (OCR).[6][13]

-

Decreased ATP Production: The inhibition of the ETC disrupts the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential.[14] This, in turn, severely impairs the ability of ATP synthase to produce ATP, resulting in a dramatic depletion of cellular energy stores.[6][13]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I causes a backup of electrons within the complex. This leads to the direct transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻).[6][10] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) and other highly reactive oxygen species.[15] This surge in ROS production induces significant oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA.[6][13] The resulting oxidative damage is a major contributor to the cytotoxicity of this compound.[4][6]

Quantitative Data on this compound Inhibition

The potency of this compound as a Complex I inhibitor has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Cell Line/System | Value | Reference |

| EC₅₀ (Cell Death) | Rat Dopaminergic Neuronal Cells (N27) | 3.77 µM | [6][13] |

| Ki (Complex I Inhibition) | Rat Brain Mitochondria | 0.28-0.36 nmol/mg protein | [14] |

Table 1: Cytotoxicity and Inhibitory Constants of this compound.

| Pesticide | Rank Order of Toxicity (Neuroblastoma Cells) |

| This compound | 1 (Most Toxic) |

| Rotenone (B1679576) | 2 |

| Fenpyroximate | 3 |

| Fenazaquin | 4 |

| Tebunfenpyrad | 5 |

Table 2: Comparative Toxicity of this compound and Other Complex I Inhibitors.[4]

Experimental Protocols

The study of this compound's effects on mitochondrial function relies on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Measurement of Mitochondrial Respiration using Seahorse XF96 Analyzer

This protocol assesses the impact of this compound on the oxygen consumption rate (OCR), a direct measure of mitochondrial respiration.

Protocol:

-

Cell Seeding: Seed appropriate cells (e.g., N27 dopaminergic neuronal cells) in a Seahorse XF96 cell culture microplate at a density of 4 x 10⁴ cells/well and culture overnight.

-

This compound Treatment: Treat the cells with desired concentrations of this compound (e.g., 0.5, 1, 3, and 6 µM) for a specified duration (e.g., 3 hours).

-

Assay Medium: Replace the culture medium with Seahorse XF assay medium supplemented with substrates like glucose, pyruvate (B1213749), and glutamine, and incubate in a CO₂-free incubator at 37°C for 1 hour.

-

Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

Data Analysis: Measure the OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Reactive Oxygen Species (ROS) Production

The Amplex Red assay is a sensitive method to measure hydrogen peroxide (H₂O₂), a key ROS, released from cells or isolated mitochondria.

Protocol:

-

Sample Preparation: Isolate mitochondria from tissue or culture cells according to standard protocols. For cellular assays, culture cells in a 96-well plate.

-

This compound Treatment: Treat the isolated mitochondria or cells with this compound at the desired concentrations and for the specified time.

-

Reaction Mixture: Prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and a respiratory substrate (e.g., pyruvate and malate (B86768) for Complex I-driven respiration).

-

Measurement: Add the reaction mixture to the samples and incubate in the dark. Measure the fluorescence of the reaction product, resorufin, using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Data Analysis: Quantify the H₂O₂ concentration by comparing the fluorescence values to a standard curve generated with known concentrations of H₂O₂.

Assessment of Cellular ATP Levels

A luminescence-based assay is used to quantify cellular ATP content, providing a measure of the energetic state of the cells following this compound exposure.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound as required.

-

Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.

-

Luciferase Reaction: Add a reagent containing luciferase and D-luciferin to the cell lysate.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Calculate the ATP concentration by comparing the luminescence readings to a standard curve prepared with known ATP concentrations.

Determination of Mitochondrial Mass using MitoTracker Green

MitoTracker Green is a fluorescent dye that stains mitochondria irrespective of their membrane potential, allowing for the quantification of mitochondrial mass.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips or in a multi-well plate and treat with this compound.

-

Staining: Remove the treatment medium and incubate the cells with a solution containing MitoTracker Green (e.g., 200 nM) in serum-free medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with fresh medium or phosphate-buffered saline (PBS).

-

Imaging/Quantification: Visualize the stained mitochondria using fluorescence microscopy or quantify the fluorescence intensity using a microplate reader (excitation ~490 nm, emission ~516 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's inhibition of Complex I disrupts the electron transport chain, leading to increased ROS and decreased ATP production.

Caption: A typical experimental workflow to assess the effects of this compound on mitochondrial function.

Caption: Pathway of reactive oxygen species (ROS) generation following this compound-induced Complex I inhibition.

Conclusion

This compound is a highly effective inhibitor of mitochondrial Complex I, a critical enzyme in cellular respiration. Its mode of action involves competitive binding to the ubiquinone reduction site, which obstructs electron flow, leading to a collapse of the mitochondrial membrane potential, a severe reduction in ATP synthesis, and a damaging increase in reactive oxygen species production. The detailed understanding of this mechanism, supported by robust experimental protocols and quantitative data, is essential for the fields of toxicology, pest management, and has implications for the study of human diseases linked to mitochondrial dysfunction. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

- 1. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]

- 2. tabaslab.com [tabaslab.com]

- 3. cpu.edu.cn [cpu.edu.cn]

- 4. Alterations in mitochondrial dynamics induced by tebufenpyrad and this compound in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drexel.edu [drexel.edu]

- 9. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial complex activity assays [protocols.io]

- 11. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. A method for measuring mitochondrial mass and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]

Pyridaben (CAS 96489-71-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben, with the CAS registry number 96489-71-3, is a pyridazinone derivative widely recognized for its efficacy as a selective contact insecticide and acaricide.[1] It is primarily used in agricultural settings to control a variety of phytophagous mites and insects, including whiteflies, aphids, and thrips, on a range of crops such as fruit trees, vegetables, and ornamentals.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile.

Chemical and Physical Properties

This compound is an organochlorine compound with the IUPAC name 2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one.[4][5] Its chemical and physical properties are summarized in the table below. It has a low aqueous solubility and is not expected to leach into groundwater.[5][6] this compound is stable to hydrolysis but is susceptible to photolysis.[7]

| Property | Value | Reference |

| CAS Number | 96489-71-3 | [4] |

| Molecular Formula | C₁₉H₂₅ClN₂OS | [4][8][9] |

| Molecular Weight | 364.93 g/mol | [4][8][9] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 111-112 °C | [3] |

| Boiling Point | 429.9±55.0 °C (Predicted) | [3] |

| Density | 1.2 g/cm³ | [3] |

| Water Solubility | 0.022 mg/L at 20°C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 5.241 - 6.370 | [3][10] |

| Vapor Pressure | 1.18 × 10⁻⁶ mmHg at 20°C | [6] |

| Stability | Stable at 50 °C for 90 days; stable at pH 4, 7, & 9 in organic solvents; unstable to light. | [4] |

Mechanism of Action

This compound's mode of action is as a mitochondrial electron transport inhibitor (METI).[11][12] Specifically, it inhibits the mitochondrial complex I (NADH:ubiquinone oxidoreductase or NADH dehydrogenase).[6][11][13] This inhibition blocks the electron transport chain, preventing the production of ATP, which is essential for cellular energy.[13] The disruption of energy metabolism leads to a rapid knockdown effect and ultimately the death of the target pests.[2][13] this compound has demonstrated a high affinity for insect and mite mitochondria, with an IC₅₀ value of 2.4 nM for the inhibition of complex I in rat liver and bovine heart mitochondria.[11]

Synthesis of this compound

Several synthetic routes for this compound have been developed. A green, one-pot synthesis method is considered an environmentally friendly and efficient approach.[5][6][14] This method involves the reaction of 4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone), p-tert-butylbenzyl chloride, and thiourea.[5] This route is advantageous as it can produce high yields while avoiding the generation of toxic gases or undesirable sulfide (B99878) by-products.[6]

Analytical Methods

The determination of this compound residues in various matrices, such as fruits, vegetables, and soil, is crucial for ensuring food safety and monitoring environmental contamination.[6] Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common techniques.[15][16]

A widely used sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which allows for efficient extraction and cleanup of the analyte from complex matrices.[15]

Example Experimental Protocol: Determination of this compound in Kiwifruit using LC-MS/MS

This protocol is a generalized representation based on established methods.[16]

-

Sample Preparation (QuEChERS)

-

Homogenize a representative sample of kiwifruit.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Add cleanup sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

-

Vortex and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

-

Toxicology

The toxicological profile of this compound has been extensively studied. It is classified as having moderate to mild acute toxicity.[17] The primary health effects observed in laboratory animals at high doses include reduced body weight gain and clinical signs of toxicity such as dehydration and diarrhea.[1] Neurotoxic effects have been observed only at relatively high doses.[17] There is no indication that the young are more sensitive than adult animals, and this compound has not shown increased susceptibility to in utero or postnatal exposure.[17][18]

| Toxicity Endpoint | Species | Route | Value | Toxicity Category | Reference |

| Acute Oral LD₅₀ | Rat (male) | Oral | 1,100 mg/kg | III | [19] |

| Acute Oral LD₅₀ | Rat (female) | Oral | 570 mg/kg | III | [19] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2,000 mg/kg | III | [17] |

| Acute Inhalation LC₅₀ | Rat (male) | Inhalation | 0.66 mg/L | III | [17][19] |

| Acute Inhalation LC₅₀ | Rat (female) | Inhalation | 0.62 - 0.64 mg/L | III | [17][19] |

| Eye Irritation | Rabbit | Ocular | Slight irritant | III | [17] |

| Dermal Irritation | Rabbit | Dermal | Not an irritant | IV | [17] |

| Dermal Sensitization | - | Dermal | Not a sensitizer | - | [17] |

Environmental Fate and Ecotoxicology

This compound has a short half-life in soil and water.[7] In soil, its half-life is approximately 12 to 14 days under field conditions.[7] The half-life in water due to photolysis is around 11 days, and in natural water in the dark, it's about 10 days, primarily due to microbial action.[3][7] While it has a low potential for leaching into groundwater, this compound is highly toxic to aquatic organisms, including fish and invertebrates.[5][7] It is also highly toxic to bees.[5][20]

Conclusion

This compound (CAS 96489-71-3) is an effective insecticide and acaricide with a well-defined mechanism of action involving the inhibition of mitochondrial complex I. Its chemical and physical properties, along with established synthesis and analytical methods, are well-documented. While it exhibits moderate acute toxicity to mammals, it is highly toxic to non-target aquatic organisms and bees, necessitating careful management in its application. This guide provides a foundational understanding for researchers, scientists, and professionals involved in drug development and pest management, highlighting the key technical aspects of this important compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pomais.com [pomais.com]

- 3. This compound | 96489-71-3 [chemicalbook.com]

- 4. This compound | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: BAS 300l) [sitem.herts.ac.uk]

- 6. Frontiers | An overview on the green synthesis and removal methods of this compound [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 96489-71-3 | LGC Standards [lgcstandards.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound (CAS 96489-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. irac-online.org [irac-online.org]

- 13. chemicalwarehouse.com [chemicalwarehouse.com]

- 14. researchgate.net [researchgate.net]

- 15. Detection of this compound residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. caymanchem.com [caymanchem.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Pyridaben: A Technical Guide to the Pyridazinone Acaricide/Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridaben is a potent, non-systemic acaricide and insecticide belonging to the pyridazinone class of chemicals.[1][2] Developed in the 1980s, it is widely used in agriculture to control a range of pests, including mites, thrips, aphids, and whiteflies on various crops such as fruits, vegetables, and ornamentals.[1][2][3][4] Its efficacy stems from its specific mechanism of action as a powerful inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][5][6][7][8] This inhibition disrupts cellular respiration, leading to energy depletion and oxidative stress, which results in rapid knockdown and long residual activity against target pests.[1] This guide provides an in-depth technical overview of this compound, covering its chemical properties, synthesis, mechanism of action, toxicological profile, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is an organochlorine compound with the chemical formula C₁₉H₂₅ClN₂OS.[9][10] Its chemical structure is characterized by a central pyridazinone ring.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (C₁₉H₂₅ClN₂OS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-tert-butyl-5-[(4-tert-butylbenzyl)thio]-4-chloropyridazin-3(2H)-one | [9] |

| CAS Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio]-3(2H)-pyridazinone | [9][11] |

| CAS Registry No. | 96489-71-3 | [9][10][12] |

| Molecular Weight | 364.9 g/mol | [10][11][13] |

| Melting Point | 111-112 °C | [11][13][14] |

| Boiling Point | 429.9 °C (estimated) | [13][14] |

| Water Solubility | 0.012 mg/L (at 20°C) | [11] |

| Solvent Solubility (g/L at 20°C) | Acetone: 460, Ethanol: 57, Hexane: 10, Xylene: 390, n-octanol: 63 | |

| Log P (o/w) | 6.37 | [14][15] |

| Vapor Pressure | < 1 x 10⁻⁵ Pa (at 52.7°C) | [15] |

| Appearance | White solid | [12] |

| Stability | Stable at 50°C for 90 days; stable at pH 4, 7, & 9; unstable to light. |

Synthesis of this compound

Several synthetic routes for this compound have been developed. A notable and environmentally conscious approach is a green, one-pot synthesis method.[1][2][16] This method avoids the use of hazardous reagents like sodium hydrosulfide (B80085) (NaSH), which can produce toxic hydrogen sulfide (B99878) gas.[2][16]

The one-pot reaction involves three primary reactants:

-

4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone)

-

1-chloro-4-tert-butylmethylbenzene (p-tert-butylbenzyl chloride)

-

Thiourea

These components are reacted under controlled conditions to efficiently form the this compound core structure, offering high yields and minimizing toxic byproducts.[1][2][16] Other reported methods include the furanone method and the chlorosulfhydryl pyridazinone method, though these can be less efficient or pose greater environmental risks.[16][17]

Mechanism of Action

This compound's potent insecticidal and acaricidal activity is attributed to its function as a Mitochondrial Electron Transport Inhibitor (METI).[7] Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][5][6][8][18]

The inhibition of Complex I disrupts the electron flow from NADH to ubiquinone, which has several critical downstream consequences for the cell:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a rapid decrease in cellular ATP production.[5][6]

-

Increased Oxidative Stress: The stalled electron flow at Complex I leads to the excessive production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[17][19] This surge in ROS overwhelms the cell's antioxidant defenses, causing significant oxidative damage to proteins, lipids, and DNA.[9][19]

-

Induction of Apoptosis: The combination of energy depletion and severe oxidative stress triggers programmed cell death (apoptosis).[20] Key events include the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which activates the caspase cascade, ultimately leading to cell death.[13][20][21]

-

Disruption of Calcium Homeostasis: Mitochondrial dysfunction caused by this compound can lead to disturbed calcium signaling and induce endoplasmic reticulum (ER) stress, further contributing to cellular toxicity.[6]

Diagram: this compound's Mechanism of Action and Downstream Signaling

Caption: Signaling pathway of this compound-induced toxicity.

Toxicology Profile

This compound exhibits moderate acute toxicity to mammals but is highly toxic to aquatic organisms and honeybees.[1][3][4] Its toxicological effects are a direct result of its mitochondrial inhibition.

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Value | Classification | Reference(s) |

| Oral LD₅₀ | Rat (male) | 1,100 mg/kg | Moderate | [7] |

| Oral LD₅₀ | Rat (female) | 570 mg/kg | Moderate | [7] |

| Oral LD₅₀ | Rat (combined) | 161 mg/kg | Moderate | [1] |

| Dermal LD₅₀ | Rat | > 2,000 mg/kg | Low | [1][22] |

| Inhalation LC₅₀ (4h) | Rat | 0.62 mg/L | High | [1][7] |

| Eye Irritation | Rabbit | Minimally irritating | - | [15][23] |

| Skin Irritation | Rabbit | Non-irritating | - | [22][23] |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | - | [22][24] |

Table 3: Ecotoxicology of this compound

| Endpoint | Species | Value | Classification | Reference(s) |

| Avian Oral LD₅₀ | Bobwhite Quail | > 2,250 mg/kg | Low | [15][22] |

| Avian Oral LD₅₀ | Mallard Duck | > 2,500 mg/kg | Low | [22] |

| Fish LC₅₀ (96h) | Rainbow Trout (Oncorhynchus mykiss) | 0.0007 mg/L | Very High | - |

| Fish LC₅₀ (96h) | Bluegill Sunfish (Lepomis macrochirus) | 0.0005 mg/L | Very High | - |

| Aquatic Invertebrate EC₅₀ (48h) | Daphnia magna | 0.0005 mg/L (0.5 µg/L) | Very High | - |

| Honeybee Contact LD₅₀ | Apis mellifera | 0.024 µ g/bee | Very High | - |

| Honeybee Oral LD₅₀ | Apis mellifera | 0.55 µ g/bee | Very High | [22] |

Metabolism and Environmental Fate

This compound is non-systemic and tends not to persist long-term in most environmental compartments due to degradation, primarily through photolysis.[1][20]

Table 4: Environmental Fate of this compound

| Parameter | Medium | Value / Characteristic | Reference(s) |

| Photolysis Half-life | Water (aqueous) | ~5-30 minutes | [19][20] |

| Aerobic Soil Metabolism Half-life | Soil | ~110 days (persistent) | [16][20] |

| Terrestrial Field Dissipation (DT₅₀) | Soil (top 12") | 12 - 14 days | [16] |

| Hydrolysis Stability | Water | Stable at pH 5, 7, and 9 | [19][20] |

| Mobility in Soil | Soil | Low mobility; binds strongly to soil particles | [23] |

| Groundwater Leaching Potential | - | Low; not expected to leach | [1][13][23] |

| Bioconcentration Factor (BCF) | Aquatic Organisms | ~7500 (calculated); very high potential |

In rats, orally administered this compound is rapidly and almost completely eliminated within 96 hours, primarily through feces.[21][25] A significant portion is excreted as the unmetabolized parent compound.[21] In plants, the primary residue of concern is also the parent compound, this compound.[21]

Resistance Mechanisms

As with many pesticides, resistance to this compound has been reported in target pest populations, particularly the two-spotted spider mite, Tetranychus urticae.[26][27][28][29] The primary mechanisms of resistance include:

-

Target-site mutations: A point mutation (H110R) in the PSST subunit of mitochondrial Complex I has been identified in resistant strains, reducing the binding affinity of this compound.[8][19]

-

Metabolic Resistance: Enhanced detoxification by metabolic enzymes, such as mixed-function oxidases (MFOs), can contribute to resistance.[26] The use of synergists like piperonyl butoxide (PBO), an MFO inhibitor, has been shown to overcome this type of resistance in laboratory settings.[26]

Experimental Protocols

Protocol: Mitochondrial Complex I Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on Complex I (NADH dehydrogenase) activity in isolated mitochondria by measuring the rate of NADH oxidation.

Materials:

-

Isolated mitochondria (e.g., from rat liver, insect tissues, or cultured cells)

-

Mitochondrial isolation buffer

-

Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

-

NADH solution (freshly prepared)

-

Ubiquinone (Coenzyme Q₁)

-

Rotenone (as a positive control inhibitor)

-

This compound stock solution (in an appropriate solvent like DMSO)

-

96-well clear, flat-bottom plate

-

Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the target tissue or cells using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay). Dilute the mitochondrial sample to a working concentration (e.g., 1-5 mg/mL) in isolation buffer and keep on ice.[30]

-

Reagent Preparation: Prepare a reaction mixture containing Assay Buffer and Ubiquinone. Prepare serial dilutions of this compound and Rotenone in the assay buffer.

-

Assay Setup: In a 96-well plate, add the mitochondrial suspension to each well. Add the different concentrations of this compound, Rotenone (positive control), and solvent (vehicle control) to respective wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiating the Reaction: To start the reaction, add the NADH solution to all wells simultaneously, preferably using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm.[4][28] Take kinetic readings every 30-60 seconds for 5-15 minutes. The activity of Complex I is proportional to the rate of decrease in absorbance as NADH is oxidized to NAD⁺.[4][28]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Normalize the activity to the protein concentration (nmol/min/mg protein). Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.

Diagram: Workflow for Mitochondrial Complex I Inhibition Assay

Caption: General workflow for assessing this compound's IC₅₀ on Complex I.

Protocol: Acaricide Bioassay for Tetranychus urticae

This protocol is a modified leaf-dip bioassay used to determine the lethal concentration (e.g., LC₅₀) of this compound against adult spider mites.

Materials:

-

Healthy, untreated host plants (e.g., bean, Phaseolus vulgaris)

-

Colony of susceptible Tetranychus urticae

-

This compound stock solution

-

Distilled water

-

Surfactant/adjuvant (e.g., Triton X-100, 0.01%)

-

Petri dishes or similar ventilated arenas

-

Leaf punch or scissors

-

Fine paintbrush

-

Stereomicroscope

Procedure:

-

Preparation of Leaf Disks: Excise leaf disks (e.g., 2-4 cm diameter) from clean host plants. Place each disk upside down on a layer of wet cotton or agar (B569324) in a petri dish to keep it turgid.

-

Mite Infestation: Using a fine paintbrush and a stereomicroscope, carefully transfer a set number of healthy adult female mites (e.g., 20-25) onto each leaf disk.[31] Allow the mites to acclimate for 1-2 hours.

-

Preparation of Treatment Solutions: Prepare a series of this compound dilutions (at least 5-7 concentrations) in distilled water containing a small amount of surfactant.[2] Include a control solution containing only water and surfactant.

-

Application: Individually pick up each leaf disk holding the mites and immerse it in the corresponding test solution for a brief, standardized time (e.g., 2-5 seconds).[31]

-

Incubation: After dipping, gently blot the edge of the leaf disk to remove excess liquid and return it to the petri dish. Place the dishes in a controlled environment (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: After 24 or 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Perform probit analysis on the concentration-mortality data to calculate the LC₅₀ and LC₉₅ values with their 95% confidence intervals.

Protocol: Residue Analysis using QuEChERS and LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound residues from a plant matrix (e.g., fruits, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

-

Homogenized sample material (e.g., 10-15 g)

-

50 mL centrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

-

QuEChERS dispersive SPE (d-SPE) cleanup tubes (containing MgSO₄ and PSA - Primary Secondary Amine)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Extraction:

-

Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 g for 5 minutes).[18]

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the upper acetonitrile layer (supernatant) and transfer it to a 2 mL d-SPE cleanup tube.[32]

-

The PSA sorbent will remove organic acids and other interferences.

-

Vortex the tube for 30-60 seconds and centrifuge again.

-

-

Final Preparation and Analysis:

Conclusion

This compound remains an effective and important tool in pest management due to its potent and rapid action against a wide range of mites and insects. Its specific mode of action as a mitochondrial Complex I inhibitor is well-characterized, providing a clear basis for understanding its efficacy and toxicological profile. For researchers, a thorough understanding of its chemical properties, mechanism, and associated analytical and bioassay methodologies is crucial for its safe use, for the development of resistance management strategies, and for exploring novel compounds with similar modes of action. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in the study and application of this pyridazinone insecticide.

References

- 1. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Mitochondrial complex activity assays [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces mitochondrial dysfunction and leads to latent male reproductive abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) -Korean journal of applied entomology | Korea Science [koreascience.kr]

- 11. This compound inhibits cell cycle progression and delays early embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of this compound residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [journals.uclpress.co.uk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Alterations in mitochondrial dynamics induced by tebufenpyrad and this compound in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Differential Antioxidant Enzyme Gene Expression and Functional Analysis of this compound-Susceptible and -Resistant Strains of Tetranychus truncatus (Acari: Tetranychidae) under High Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclosporin inhibition of apoptosis induced by mitochondrial complex I toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 22. Measurement of mitochondrial respiratory chain enzymatic activities in Drosophila melanogaster samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pssj2.jp [pssj2.jp]

- 25. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 26. prepchem.com [prepchem.com]

- 27. uomus.edu.iq [uomus.edu.iq]

- 28. researchgate.net [researchgate.net]

- 29. ecetoc.org [ecetoc.org]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. jes [jes.kglmeridian.com]

- 32. lcms.cz [lcms.cz]

- 33. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

A Technical Guide to the Molecular Properties of Pyridaben

This guide provides an in-depth overview of the molecular formula and molecular weight of Pyridaben, a pyridazinone derivative used as an acaricide and insecticide. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Identity and Composition

This compound is chemically identified as 2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one[1]. Its fundamental properties, including molecular formula and weight, are critical for accurate quantification, formulation, and toxicological studies.

The molecular formula of this compound is C19H25ClN2OS[1][2][3][4]. This formula dictates its exact mass and molecular weight, which are foundational for analytical techniques such as mass spectrometry.

Quantitative Molecular Data

The key molecular properties of this compound are summarized in the table below. This data is compiled from various chemical databases and provides a comprehensive quantitative profile of the molecule.

| Property | Value |

| Molecular Formula | C19H25ClN2OS |

| Molecular Weight | 364.933 g/mol [3] |

| Exact Mass | 364.1376 Da[1][5] |

| CAS Number | 96489-71-3[1][2][3] |

| Elemental Analysis | C: 62.53%, H: 6.91%, Cl: 9.71%, N: 7.68%, O: 4.38%, S: 8.79%[5] |

Determination of Molecular Properties

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of analytical techniques.

-

Mass Spectrometry: This is the primary technique used to determine the accurate mass of a molecule. The exact mass (364.1376 Da) is a result of high-resolution mass spectrometry, which can distinguish between isotopes and provide a highly precise mass measurement.

-

Elemental Analysis: This experimental protocol provides the percentage composition of each element in the molecule. The results of elemental analysis for this compound confirm the ratios of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur, which validates the molecular formula.

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The slight variations in reported molecular weights (364.9 g/mol , 364.93 g/mol , 364.933 g/mol ) are typically due to the use of different isotopic atomic weights in the calculation.

Visualizing Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of this compound and its resulting molecular weight.

References

Solubility and Stability of Pyridaben: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility and stability of Pyridaben in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data to support the effective use of this compound in a laboratory setting.

Executive Summary

This compound, a pyridazinone acaricide and insecticide, is frequently used in agricultural and research applications. A thorough understanding of its solubility and stability in various solvents is critical for preparing accurate stock solutions, conducting reliable experiments, and ensuring the integrity of research data. This guide summarizes the known solubility of this compound in a range of common laboratory solvents and discusses its stability under various conditions, including the notable influence of light.

Solubility of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. It exhibits high solubility in several organic solvents and very low solubility in water.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents at 20°C.

| Solvent | Solubility (g/L) at 20°C[1] | Solubility (mg/mL) at 20°C |

| Acetone | 460 | 460 |

| Xylene | 390 | 390 |

| Cyclohexane | 320 | 320 |

| Benzene | 110 | 110 |

| n-Octanol | 63 | 63 |

| Ethanol | 57 | 57 |

| Hexane | 10 | 10 |

The solubility of this compound in water is significantly lower:

| Solvent | Temperature | pH | Solubility (mg/L) |

| Water | 24°C | Not Specified | 0.012[1] |

| Water | 20°C | 7 | 0.022 |

Stability of this compound

The stability of this compound in solution is influenced by factors such as temperature, pH, and exposure to light.

Thermal and pH Stability

This compound demonstrates considerable stability under certain conditions. It is reported to be stable for 90 days at 50°C in organic solvents and at pH levels of 4, 7, and 9.[1] This suggests that in the absence of light, this compound solutions in many organic solvents can be stored for extended periods without significant degradation.

Photostability

A critical factor in the stability of this compound is its sensitivity to light. This compound is unstable to light, and this is a primary pathway of degradation.[1]

In aqueous environments, the photolysis of this compound can be rapid. The degradation kinetics are influenced by the pH of the solution. Studies have shown that the half-life of this compound under simulated solar irradiation is shortest in acidic conditions (pH 4), while the overall degradation rate within 24 hours is highest at pH 9.[2][3] The half-lives in various aqueous media under illumination are reported to be in the range of hours. For instance, the half-life in distilled water is approximately 2.36 hours, while in rainwater, it can be as short as 1.36 hours.[2][3]

The presence of other substances can also affect the rate of photolysis. For example, humic acids at certain concentrations can promote the photodegradation of this compound.[2][3]

The primary photolysis product of this compound has been identified as a compound with the molecular mass of 328 (M328), which is formed through cyclization and the loss of HCl.[2] This product itself undergoes further degradation.[2]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound in the laboratory. These are based on established methodologies such as the OECD guidelines.

Protocol for Determining Solubility (Adapted from OECD Guideline 105)

This protocol describes the flask method, which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., acetone, ethanol)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a volumetric flask containing the solvent of interest. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 20°C). Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand in the constant temperature bath to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Protocol for Assessing Stability in Solution

Objective: To evaluate the degradation of this compound in a specific solvent under defined storage conditions (e.g., room temperature, in the dark).

Materials:

-

This compound stock solution of known concentration in the solvent of interest

-

Amber glass vials with screw caps

-

Storage location with controlled temperature and light conditions (e.g., incubator, refrigerator, dark cabinet)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquoting: Dispense aliquots of the stock solution into several amber glass vials and seal them tightly.

-

Initial Analysis (T=0): Immediately analyze a subset of the vials to determine the initial concentration of this compound.

-

Storage: Store the remaining vials under the desired conditions (e.g., 25°C in the dark).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from storage and analyze the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation rate and, if applicable, the half-life of this compound in the solvent under the tested conditions.

Visualizations

Factors Affecting this compound Stability

References

Pyridaben's Mode of Action: A Technical Guide to a Potent METI Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridaben is a potent acaricide and insecticide classified as a Mitochondrial Electron Transport Inhibitor (METI). Its mode of action centers on the specific and potent inhibition of the mitochondrial electron transport chain (MET) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the cellular respiration process, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and an increase in the production of cytotoxic reactive oxygen species (ROS). This multifaceted disruption of cellular bioenergetics ultimately results in rapid pest knockdown and mortality. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound is a pyridazinone derivative that has been widely used in agriculture for the control of a variety of mite and insect pests.[1] Its efficacy stems from its targeted action on a fundamental biological process: cellular respiration. As a METI acaricide, this compound's primary target is Complex I of the mitochondrial electron transport chain.[1][2] This complex plays a crucial role in the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating the proton-motive force essential for ATP synthesis. By inhibiting this key enzymatic complex, this compound effectively shuts down the primary pathway for ATP production in aerobic organisms.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The core of this compound's mode of action is its potent and specific inhibition of NADH:ubiquinone oxidoreductase (Complex I).[3] This large, multi-subunit enzyme complex is the first entry point for electrons from NADH into the respiratory chain.

The Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donor molecules to a final electron acceptor, molecular oxygen. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis.

References

Methodological & Application

Green Chemistry Approach to Pyridaben Synthesis: A One-Pot Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridaben is a widely used acaricide and insecticide effective against various mites and insects. Traditional synthesis routes for this compound often involve multiple steps, the use of hazardous reagents, and the generation of toxic byproducts, posing environmental and safety concerns. This application note details a green chemistry approach for the one-pot synthesis of this compound, offering a more sustainable, efficient, and safer alternative. The described protocol minimizes waste, avoids hazardous materials, and simplifies the overall synthetic process, aligning with the principles of green chemistry. One-pot synthesis is a key strategy in green chemistry, providing a more sustainable pathway for producing this compound.[1][2] This method is noted for its convenience and efficiency compared to stepwise reactions.[1][2]

One-Pot Synthesis of this compound: Reaction Pathway

The green, one-pot synthesis of this compound proceeds through the reaction of a dichloropyridazinone intermediate with p-tert-butylbenzyl chloride and thiourea (B124793). This method is considered a green synthetic route because it achieves a high yield while avoiding the production of toxic gases or undesirable sulfide (B99878) byproducts.[1][2]

Caption: Figure 1. Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the necessary intermediates and the final one-pot synthesis of this compound.

Protocol 1: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (Intermediate I)

This protocol is based on the reaction of tert-butylhydrazine with mucochloric acid.

Materials:

-

tert-Butylhydrazine hydrochloride

-

Mucochloric acid

-

Sodium hydroxide (B78521) (33% aqueous solution)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 33% aqueous sodium hydroxide solution (4.9 g) and dichloromethane (60 g), add tert-butylhydrazine hydrochloride (5.0 g, 0.04 mol).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add mucochloric acid (6.8 g, 0.04 mol) to the mixture.

-

Heat the reaction mixture to 40-45°C and stir for 6 hours.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to yield 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone as pale yellow crystals.

Table 1: Summary of Reaction Parameters for Intermediate I Synthesis

| Parameter | Value |

| Reactant 1 | tert-Butylhydrazine hydrochloride |

| Reactant 2 | Mucochloric acid |

| Solvent | Dichloromethane |

| Base | Sodium Hydroxide |

| Temperature | 40-45°C |

| Reaction Time | 6 hours |

| Expected Yield | ~78% |

Protocol 2: Synthesis of p-tert-butylbenzyl chloride (Intermediate II)

This protocol describes the chloromethylation of p-tert-butylbenzene.

Materials:

-

p-tert-Butylbenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (36%)

-

Concentrated Sulfuric Acid (98%)

-

Sodium carbonate solution

-

Anhydrous calcium chloride

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask, add p-tert-butylbenzene (0.40 mol), paraformaldehyde (22.0 g), 98% sulfuric acid (40.0 mL), and 36% hydrochloric acid (80.0 mL).

-

Heat the mixture to 70-75°C under vigorous stirring.

-

Maintain the reaction at this temperature for 12-14 hours.

-

After the reaction terminates, cool the mixture to room temperature.

-

Separate the crude product and wash it alternately with water and sodium carbonate solution.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the product by distillation to obtain p-tert-butylbenzyl chloride.

Table 2: Summary of Reaction Parameters for Intermediate II Synthesis

| Parameter | Value |

| Reactant 1 | p-tert-Butylbenzene |

| Reagent 1 | Paraformaldehyde |

| Reagent 2 | Concentrated HCl |

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 70-75°C |

| Reaction Time | 12-14 hours |

| Expected Yield | ~65.6% |

| Expected Purity | ~94.6% |

Protocol 3: Green One-Pot Synthesis of this compound

This protocol details the final one-pot reaction to synthesize this compound.

Materials:

-

2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (Intermediate I)

-

p-tert-butylbenzyl chloride (Intermediate II)

-

Thiourea

-

Sodium hydroxide

Equipment:

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in ethanol.

-

Add p-tert-butylbenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) to the solution.

-

Slowly add a solution of sodium hydroxide (2 equivalents) in ethanol to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water.

-

Purify the crude this compound by recrystallization from ethanol to obtain a white crystalline solid.

Table 3: Summary of Reaction Parameters for One-Pot this compound Synthesis

| Parameter | Value |

| Reactant 1 | 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone |

| Reactant 2 | p-tert-butylbenzyl chloride |

| Reactant 3 | Thiourea |

| Solvent | Ethanol |

| Base | Sodium Hydroxide |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification | Recrystallization from ethanol |

Workflow Diagram

The following diagram illustrates the complete workflow for the green one-pot synthesis of this compound, from starting materials to the final purified product.

Caption: Figure 2. Workflow for the green one-pot synthesis of this compound.

Conclusion

The detailed one-pot synthesis protocol for this compound presented here offers a significant improvement over traditional methods by adhering to the principles of green chemistry. This approach is characterized by its operational simplicity, reduced reaction time, high yields, and the avoidance of hazardous reagents and byproducts. By integrating the synthesis of intermediates and the final product into a streamlined workflow, this method provides a practical and sustainable solution for the production of this compound in a research and development setting.

References

Application Notes: Standard Experimental Protocols for Pyridaben Bioassays

Introduction

Pyridaben is a pyridazinone derivative widely recognized for its efficacy as a selective, contact acaricide and insecticide.[1][2][3] It is primarily used to control phytophagous mites, aphids, whiteflies, and other pests on a variety of agricultural and ornamental crops.[2][3] The rapid knockdown effect and long residual activity of this compound make it a valuable tool in integrated pest management (IPM) programs.[1][2]

The primary mode of action for this compound is the inhibition of the mitochondrial electron transport chain.[1] Specifically, it is classified as a Mitochondrial Electron Transport Inhibitor (METI), targeting Complex I (NADH:ubiquinone reductase or NADH dehydrogenase).[2][4][5][6] This inhibition disrupts cellular respiration, preventing the production of ATP, which is essential for cellular energy.[1][7] The blockage of the electron transport chain also leads to the overproduction of reactive oxygen species (ROS), inducing oxidative stress, mitochondrial dysfunction, and ultimately leading to cell death through apoptosis and autophagy.[4][7][8][9]

These application notes provide detailed protocols for key bioassays to evaluate the efficacy and mechanism of action of this compound. The intended audience includes researchers in agrochemical development, toxicologists, and cell biologists.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a general workflow for its bio-assessment.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. irac-online.org [irac-online.org]

- 6. This compound (Ref: BAS 300l) [sitem.herts.ac.uk]

- 7. Mechanism of toxicity of pesticides acting at complex I: relevance to environmental etiologies of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound leads to inhibition of cell growth and induction of cell death through intracellular mechanisms in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Case report : this compound poisoning induced acute respiratory and circulating failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridaben for Spider Mite Control in Greenhouse Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pyridaben in controlling spider mite populations, specifically the two-spotted spider mite (Tetranychus urticae), in greenhouse research settings. This compound is a pyridazinone derivative that acts as a potent contact acaricide and insecticide.

Mechanism of Action

This compound is classified as a Mitochondrial Electron Transport Inhibitor (METI), falling under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 21A. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a rapid cessation of ATP production, resulting in paralysis and subsequent death of the target mite. This compound is effective against all life stages of spider mites, including eggs, larvae, nymphs, and adults.

Signaling Pathway: Inhibition of Mitochondrial Complex I

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Efficacy Data

The efficacy of this compound can vary depending on the susceptibility of the spider mite population. The following tables summarize reported LC50 (median lethal concentration) values for this compound against Tetranychus urticae from various studies.

Table 1: LC50 Values of this compound against Susceptible and Resistant Tetranychus urticae Populations

| Mite Population | Host Crop | LC50 (mg/L or ppm) | Resistance Ratio | Reference |

| Susceptible Strain | Greenhouse | ~10 | - | [1] |

| Resistant Strain 1 | Greenhouse | 72 | 7.2 | [1] |

| Resistant Strain 2 | Greenhouse | 122 | 12.2 | [1] |

| Resistant Strain 3 | Greenhouse | - | up to 15 | [2] |

| Resistant Strain 4 | Greenhouse | - | 4109.6 | [3] |

Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

Experimental Protocols

Efficacy Testing: Leaf Disc Bioassay Protocol

This protocol is adapted from established methodologies for testing acaricide efficacy against spider mites.

Objective: To determine the concentration-mortality response of a spider mite population to this compound.

Materials:

-

This compound stock solution and serial dilutions

-

Fresh, untreated host plant leaves (e.g., bean, tomato)

-

Petri dishes (5 cm diameter)

-

Cotton wool

-

Fine camel-hair brush

-

Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)

-

Adult female spider mites of a uniform age

Procedure:

-

Preparation of Leaf Discs:

-

Excise 5 cm² discs from healthy, untreated host plant leaves.

-

Place a layer of cotton wool in the bottom of each Petri dish and saturate with distilled water to maintain leaf turgor.

-

Place one leaf disc, abaxial (underside) surface up, on the wet cotton in each Petri dish.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound at a known concentration.

-

Perform serial dilutions to obtain at least five test concentrations.

-

A control solution should consist of distilled water and the surfactant only.

-

-

Treatment Application:

-

Immerse each leaf disc in the respective this compound dilution (or control solution) for 15-20 seconds.

-